2-(2-Methoxyethoxy)acetic acid

概要

説明

2-(2-Methoxyethoxy)acetic acid is an organic compound with the molecular formula C7H14O5. It is a colorless liquid that is fully miscible in water and various organic solvents such as ethers and alcohols . This compound is known for its stability under normal conditions but can decompose under high temperatures, light, or oxygen exposure .

準備方法

Synthetic Routes and Reaction Conditions: 2-(2-Methoxyethoxy)acetic acid can be synthesized through the reaction of 2-(2-Methoxyethoxy)ethanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous reaction of 2-(2-Methoxyethoxy)ethanol with chloroacetic acid in a flow reactor. The reaction mixture is then neutralized, and the product is extracted and purified using distillation and crystallization techniques .

化学反応の分析

Types of Reactions: 2-(2-Methoxyethoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alcohols and amines in the presence of acid or base catalysts.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Esters and amides.

科学的研究の応用

Applications in Organic Chemistry

-

Solvent for Reactions :

- 2-(2-Methoxyethoxy)acetic acid is utilized as a solvent in various organic reactions due to its favorable polarity and ability to dissolve both polar and non-polar compounds. This property makes it ideal for use in reactions involving complex organic molecules.

- Reagent in Synthesis :

Materials Science Applications

- Polymer Production :

- 3D Printing :

Biochemical Applications

- Metabolic Studies :

- Toxicological Assessments :

Case Study 1: Polymer Development

A study conducted on the synthesis of polyalkylene aryl oxide compounds highlighted the role of this compound as a key precursor. The resulting polymers exhibited enhanced thermal stability and mechanical strength, making them suitable for high-performance applications .

Case Study 2: 3D Printing Innovations

In an innovative approach to 3D printing, researchers utilized this compound to develop compositions that improve support structures during printing processes. This application demonstrated significant improvements in print quality and material efficiency .

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | |

| Molar Mass | 178.18 g/mol |

| Boiling Point | 140 °C (at 2 mbar) |

| Density | 1.157 g/cm³ |

| pH (100 g/L H₂O) | 1.8 |

| Flash Point | >160 °C |

作用機序

The mechanism of action of 2-(2-Methoxyethoxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. It can enhance the solubility and stability of nanoparticles, making it useful in drug delivery systems. Additionally, it can modify the surface properties of nanoparticles, improving their performance in various applications .

類似化合物との比較

- Methoxyacetic acid

- Ethoxyacetic acid

- (2-Butoxyethoxy)acetic acid

- (2-Methoxyethoxy)ethanol

Comparison: 2-(2-Methoxyethoxy)acetic acid is unique due to its ability to stabilize nanoparticles and modify their surface properties. Compared to methoxyacetic acid and ethoxyacetic acid, it has a longer ethylene glycol chain, which enhances its solubility and stability in various solvents. This makes it particularly useful in applications requiring high solubility and stability .

生物活性

2-(2-Methoxyethoxy)acetic acid, also known as methoxyethoxyacetic acid, is a compound with diverse biological activities. This article explores its chemical properties, biological functions, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₅H₁₀O₄

- Molecular Weight : 134.13 g/mol

- Density : 1.06 g/cm³

- Boiling Point : 223°C

- Melting Point : 20°C

These properties indicate that this compound is a stable liquid at room temperature, making it suitable for various applications in biological and industrial settings.

Research indicates that this compound exhibits several mechanisms of action, particularly in the context of cellular signaling and metabolic processes. It has been shown to:

- Inhibit histone deacetylase activity, which alters gene expression and can affect cellular growth and differentiation .

- Modulate androgen signaling pathways, impacting reproductive health and spermatogenesis .

Toxicological Studies

Toxicological assessments have demonstrated that exposure to this compound can lead to reproductive toxicity. For instance, studies have shown that methoxyacetic acid disrupts spermatogenesis in animal models, leading to testicular atrophy .

Case Study 1: Reproductive Toxicity

A study conducted on male rats exposed to methoxyacetic acid revealed significant alterations in testicular morphology and function. The findings indicated that prolonged exposure resulted in reduced sperm count and increased apoptosis in germ cells. This case underscores the potential risks associated with occupational exposure to this compound in industrial settings .

Case Study 2: Biomarker for Exposure

In another investigation, this compound was identified as a reliable biomarker for assessing exposure to volatile organic compounds (VOCs) in the paint manufacturing industry. The study highlighted its utility in monitoring health risks associated with VOC exposure among workers .

Research Findings

特性

IUPAC Name |

2-(2-methoxyethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLLODNOQBVIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

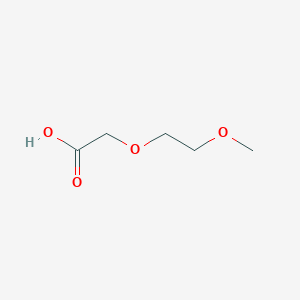

COCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67665-18-3 | |

| Record name | Polyethylene glycol carboxymethyl methyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67665-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90166841 | |

| Record name | (2-Methoxyethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16024-56-9 | |

| Record name | (2-Methoxyethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16024-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxyethoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016024569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16024-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Methoxyethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of 2-(2-Methoxyethoxy)acetic acid in material science?

A1: this compound (MEAA) plays a crucial role in developing advanced materials. For instance, it enhances the performance and stability of organic solar cells. [] MEAA achieves this by modifying zinc oxide nanoparticles (ZnO NPs), a common component in electron transporting layers (ETLs) of these cells. Specifically, MEAA helps create a monodispersed ZnO nanoink, preventing aggregation over extended periods. [] This characteristic is crucial for large-scale production and printed photovoltaics. Furthermore, MEAA passivates surface defects in the ZnO ETL, leading to smoother films and improved device performance, longevity, and thickness tolerance. []

Q2: How does this compound interact with metal ions, and what are the structural implications?

A2: MEAA exhibits a strong ability to coordinate with various metal ions, including alkaline earth metals and transition metals. This interaction leads to the formation of metal-organic frameworks (MOFs) and coordination polymers. [, ] For instance, MEAA reacts with calcium, strontium, and barium to form stable polyether carboxylates. [] The crystal structure of the calcium complex reveals a dimeric unit with bridging oxygen atoms and coordinated water molecules. [] These metal-MEAA complexes often possess intriguing structural features, such as one-dimensional channels or bilayer arrangements. [, ]

Q3: Can you elaborate on the application of this compound in sensor development and the underlying mechanism?

A3: Research indicates MEAA can be detected using luminescent sensors based on metal-organic frameworks. [] Specifically, a Cd-based MOF, functionalized with Europium (Eu3+), acts as a dual-emissive ratiometric fluorescent probe for MEAA. [] The sensing mechanism likely involves the interaction of MEAA with the open metal sites or the ligand within the MOF, leading to changes in the fluorescence properties. This sensor exhibits excellent sensitivity and selectivity towards MEAA, even in complex biological samples like urine and serum. []

Q4: How does this compound contribute to the development of reactive diluents for dental composites?

A4: MEAA serves as a building block for synthesizing novel methacrylate monomers with potential applications as reactive diluents in dental composites. [] Reacting MEAA with glycidyl methacrylate (GMA) yields a new monomer with high crosslinking tendencies during polymerization. [] This monomer, along with others synthesized using similar strategies, exhibits faster polymerization rates compared to conventional diluents like triethylene glycol dimethacrylate. [] These findings highlight the potential of MEAA-derived monomers for improving the performance of dental restorative materials.

Q5: Are there any environmental concerns related to this compound, and how is its presence monitored?

A5: Given its use in various applications, understanding the potential environmental impact of MEAA is crucial. Studies have explored monitoring MEAA and related solvents during activities like graffiti removal, highlighting its potential presence as an air pollutant. [] This monitoring likely involves sophisticated analytical techniques to detect and quantify MEAA in environmental samples. Further research is necessary to evaluate its ecotoxicological effects and develop strategies for mitigating any negative environmental impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。